tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(4-piperidin-4-ylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-14-6-4-12(5-7-14)13-8-10-17-11-9-13/h4-7,13,17H,8-11H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXVKGMPRRHBJNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652391 | |

| Record name | tert-Butyl [4-(piperidin-4-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887589-58-4 | |

| Record name | tert-Butyl [4-(piperidin-4-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate is a bifunctional molecule of significant interest in medicinal chemistry and drug development. It incorporates a lipophilic tert-butoxycarbonyl (Boc)-protected aniline moiety and a basic piperidine ring, making it a valuable building block for the synthesis of diverse and complex target molecules, particularly in the development of kinase inhibitors and other therapeutics. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering a foundational understanding for its application in research and development. Due to the limited availability of experimentally derived data in publicly accessible databases, this guide also outlines robust, field-proven methodologies for its characterization.

Chemical Identity and Structure

The accurate identification of this compound is crucial, as it is often confused with its isomer, tert-butyl piperidin-4-ylcarbamate, where the Boc protecting group is directly attached to the piperidine nitrogen.

Molecular Structure:

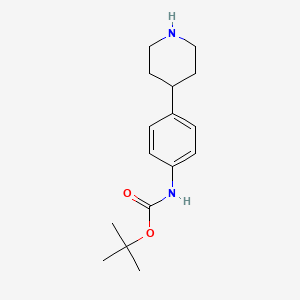

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| Molecular Formula | C₁₆H₂₄N₂O₂ | [1] |

| Molecular Weight | 276.37 g/mol | [1] |

| InChIKey | FXVKGMPRRHBJNX-UHFFFAOYSA-N | [1] |

| SMILES | CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2CCNCC2 | [1] |

| CAS Number | Not definitively assigned in major public databases. |

Physicochemical Properties

Experimental data for the physical properties of this compound are not widely reported. This section outlines the expected properties based on its structure and provides methodologies for their determination.

Table 2: Physical and Chemical Properties

| Property | Predicted/Expected Value | Experimental Protocol |

| Melting Point | Solid at room temperature. Expected to be a crystalline solid with a defined melting point. | Capillary Melting Point Determination (USP <741>) |

| Boiling Point | High boiling point, likely to decompose before boiling at atmospheric pressure. | Not applicable; determination by thermogravimetric analysis (TGA) is more appropriate to assess thermal stability. |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF). Limited solubility in non-polar solvents and water. | Equilibrium solubility measurement in various solvents at a controlled temperature. |

| pKa | Two pKa values are expected: one for the piperidine nitrogen (basic) and one for the carbamate N-H (weakly acidic). The piperidine nitrogen is predicted to have a pKa in the range of 8.5-10.0. | Potentiometric titration or UV-Vis spectrophotometry. |

| LogP | Predicted XlogP: 2.6 | [1] |

Experimental Protocols for Characterization

Given the scarcity of published data, the following experimental protocols are provided as a guide for researchers to characterize this compound in the laboratory.

Synthesis and Purification

The synthesis of this compound typically involves the coupling of 4-(4-aminophenyl)piperidine with di-tert-butyl dicarbonate (Boc₂O).

Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve 4-(4-aminophenyl)piperidine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.2 equivalents) in the same solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

Caption: Workflow for the analytical characterization of the title compound.

Stability and Storage

-

Storage: It is recommended to store this compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For long-term storage, refrigeration is advisable.

-

Stability Considerations: The Boc protecting group is susceptible to cleavage under acidic conditions (e.g., trifluoroacetic acid, hydrochloric acid). The compound is expected to be stable under neutral and basic conditions.

Applications in Drug Discovery

The unique structure of this compound makes it a versatile intermediate in the synthesis of pharmaceutical agents. The Boc-protected aniline provides a handle for further functionalization, such as in the formation of amides, ureas, and sulfonamides, while the piperidine ring can be involved in crucial interactions with biological targets or can be further substituted to modulate physicochemical properties.

Conclusion

This compound is a key building block in modern drug discovery. While comprehensive experimental data on its physical properties are not widely published, this guide provides a framework for its characterization based on established analytical techniques. A thorough understanding of its properties is essential for its effective use in the synthesis of novel therapeutic agents.

References

-

PubChem. Tert-butyl n-[4-(piperidin-4-yl)phenyl]carbamate. [Link]

-

PubChemLite. Tert-butyl n-[4-(piperidin-4-yl)phenyl]carbamate. [Link]

Sources

A Technical Guide to tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate: A Pivotal Intermediate in Modern Drug Discovery

This guide provides an in-depth technical overview of tert-butyl (4-(piperidin-4-yl)phenyl)carbamate, a key building block in contemporary medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document will delve into the compound's chemical structure, synthesis, characterization, and its strategic applications in the synthesis of pharmacologically active molecules.

Introduction: The Strategic Importance of a Bifunctional Building Block

This compound, with CAS Number 170011-57-1, is a bifunctional molecule of significant interest in the pharmaceutical industry.[1] Its structure uniquely combines a piperidine ring, a common scaffold in numerous bioactive compounds, with a Boc-protected aniline moiety. This arrangement provides a versatile platform for synthesizing a wide range of complex molecules, including enzyme inhibitors and receptor antagonists.[2][3] The tert-butyloxycarbonyl (Boc) protecting group offers robust stability under various reaction conditions while allowing for facile deprotection under acidic conditions, a critical feature for multi-step synthetic routes.

The piperidine nucleus is a well-established privileged structure in medicinal chemistry, appearing in drugs targeting a wide array of diseases, from neurological disorders to cancer.[4] The 4-substituted phenylpiperidine motif, in particular, allows for precise vectoral orientation of substituents, which is crucial for optimizing interactions with biological targets.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. These properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 170011-57-1 | [1] |

| Molecular Formula | C₁₆H₂₄N₂O₂ | [1] |

| Molecular Weight | 276.37 g/mol | [1] |

| IUPAC Name | tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate | [1] |

| Appearance | White to brown powder | |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. | |

| Storage | Store at 2-8°C in a dry, well-ventilated place. |

The chemical structure of this compound is presented below:

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound is typically achieved through the protection of the piperidine nitrogen of 4-(4-aminophenyl)piperidine. A representative laboratory-scale protocol is detailed below. The causality behind the choice of reagents is to ensure selective protection of the more nucleophilic piperidine nitrogen over the less reactive aniline nitrogen.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-(4-Aminophenyl)piperidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(4-aminophenyl)piperidine (1.0 eq) in anhydrous DCM or THF.

-

Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 10-15 minutes at room temperature. The base is crucial to neutralize the acid formed during the reaction and to facilitate the nucleophilic attack of the piperidine nitrogen.

-

Boc Protection: To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise. The reaction is typically exothermic and should be monitored.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Purification of Organic Layer: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Chromatographic Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Caption: Analytical workflow for structure confirmation.

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound lies in its role as a versatile intermediate for the synthesis of a variety of drug candidates.

-

Synthesis of Niraparib Analogues: The structurally related (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate is a key intermediate in the synthesis of Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. [4][5][6][7]This highlights the importance of the aminophenyl)piperidine-1-carboxylate scaffold in developing targeted cancer treatments.

-

FMS Kinase Inhibitors: This compound is a useful synthetic intermediate for developing FMS kinase inhibitors, which are being investigated for the treatment of rheumatoid arthritis and other chronic inflammatory diseases.

-

Precursor for Fentanyl and its Analogues: The related compound, 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate), is a known precursor in the synthesis of the potent opioid analgesic fentanyl and its derivatives. [8]This underscores the significance of this class of compounds in both legitimate pharmaceutical manufacturing and in the context of controlled substances.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly within the realm of drug discovery and development. Its unique structural features, combining a piperidine scaffold with a protected aniline, provide a robust platform for the synthesis of a diverse range of complex and biologically active molecules. A thorough understanding of its synthesis, characterization, and reactivity is paramount for its effective utilization in the development of next-generation therapeutics.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information - Thioamide N–C(S) Activation. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate: A Key Intermediate in Pharmaceutical Innovation. Retrieved from [Link]

-

Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

Wikipedia. (2023, December 2). 1-Boc-4-AP. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Retrieved from [Link]

-

Supplementary information. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing 1-boc-4-aminopiperidine.

- Google Patents. (n.d.). Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate.

-

PubChem. (n.d.). 4-(4-Aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]

-

Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

-

Pure Synth. (n.d.). Tert-Butyl 4-(4-Aminophenyl)Piperidine-1-Carboxylate 97.0%(HPLC). Retrieved from [Link]

-

PubChemLite. (n.d.). Tert-butyl n-[4-(piperidin-4-yl)phenyl]carbamate. Retrieved from [Link]

-

University of Puget Sound. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

Sources

- 1. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pure-synth.com [pure-synth.com]

- 4. innospk.com [innospk.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate - Google Patents [patents.google.com]

- 7. (R)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate | 1263284-59-8 [chemicalbook.com]

- 8. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate molecular weight

An In-Depth Technical Guide to tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate

Authored by a Senior Application Scientist

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and medicinal chemistry, the strategic use of bifunctional building blocks is paramount to the efficient construction of complex molecular architectures. This compound stands as a quintessential example of such a scaffold, integrating the pharmacologically significant piperidine ring with a protected aniline moiety. This guide is designed for the discerning researcher, scientist, and drug development professional, offering a deep dive into the core attributes of this versatile intermediate. We will move beyond simple data recitation to explore the causal logic behind its synthesis, characterization, and application, providing a framework for its effective utilization in your research endeavors.

Core Molecular Profile and Physicochemical Properties

This compound is a bifunctional organic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its structure features a piperidine ring linked to a phenyl group, which in turn bears a tert-butoxycarbonyl (Boc) protected amine. This strategic combination of a secondary aliphatic amine (within the piperidine ring) and a protected primary aromatic amine allows for selective functionalization at either position, making it a highly valuable intermediate in multi-step synthetic pathways.

A comprehensive summary of its key molecular and physical properties is presented below.

| Property | Value |

| Molecular Formula | C₁₆H₂₄N₂O₂ |

| Molecular Weight | 276.37 g/mol |

| Monoisotopic Mass | 276.18378 Da[1] |

| IUPAC Name | tert-butyl N-(4-piperidin-4-ylphenyl)carbamate[1] |

| SMILES | CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2CCNCC2[1] |

| InChIKey | FXVKGMPRRHBJNX-UHFFFAOYSA-N[1] |

| Predicted XlogP | 2.6[1] |

| Appearance | Typically an off-white to white solid |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane |

Synthesis and Purification: A Mechanistic Perspective

The synthesis of this compound is a multi-step process that hinges on the strategic protection and coupling of precursor molecules. A common and logical synthetic approach involves the Suzuki coupling of a protected aminophenylboronic acid with a protected piperidine derivative, followed by deprotection of the piperidine nitrogen.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic pathway for the target molecule is illustrated below. This approach isolates the key bond formations and highlights the selection of appropriate protecting groups, which is critical for achieving high yields and purity.

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Synthesis Protocol

The following protocol outlines a representative synthesis of this compound. The choice of reagents and conditions is rationalized at each step to provide a deeper understanding of the process.

Step 1: Reductive Amination to form N-Boc-4-(4-aminophenyl)piperidine

-

Reaction Setup: To a solution of 4-(4-aminophenyl)piperidine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add one equivalent of di-tert-butyl dicarbonate (Boc)₂O.

-

Rationale: The Boc anhydride is a highly effective and common reagent for the introduction of the tert-butoxycarbonyl protecting group onto an amine. The reaction is typically carried out at room temperature.

-

Work-up and Purification: The reaction mixture is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the N-Boc protected intermediate.

Step 2: Boc Protection of the Aniline Nitrogen

-

Reaction Setup: The product from the previous step, N-Boc-4-(4-aminophenyl)piperidine, is dissolved in a suitable solvent, and a second equivalent of (Boc)₂O is added, often in the presence of a mild base such as triethylamine or diisopropylethylamine (DIPEA).

-

Rationale: This step protects the aniline nitrogen. The reaction may require gentle heating to proceed to completion.

-

Work-up and Purification: Following the reaction, an aqueous work-up is performed to remove any water-soluble byproducts. The organic layer is dried and concentrated, and the desired product is purified by recrystallization or column chromatography.

Step 3: Selective Deprotection of the Piperidine Nitrogen

-

Reaction Setup: The di-Boc protected compound is dissolved in a solvent such as DCM, and a strong acid, typically trifluoroacetic acid (TFA), is added dropwise at 0 °C.

-

Rationale: The Boc group on the piperidine nitrogen is more labile to acidic conditions than the Boc group on the less basic aniline nitrogen. This difference in reactivity allows for selective deprotection.

-

Work-up and Purification: The reaction is carefully quenched with a base (e.g., saturated sodium bicarbonate solution), and the product is extracted into an organic solvent. After drying and concentration, the final product, this compound, is obtained and can be further purified if necessary.

Caption: Synthetic workflow for the target compound.

Applications in Medicinal Chemistry and Drug Discovery

The utility of this compound lies in its ability to serve as a versatile scaffold for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The piperidine and aniline moieties are common pharmacophores found in a wide range of biologically active compounds.

Role as a Key Intermediate

This compound is frequently employed in the synthesis of inhibitors of various enzymes and receptors. The free secondary amine of the piperidine ring provides a convenient handle for further functionalization, such as acylation, alkylation, or sulfonylation, to introduce diverse substituents that can modulate the pharmacological properties of the final compound. The Boc-protected aniline can be deprotected under acidic conditions to reveal the primary amine, which can then be used in subsequent coupling reactions, for instance, to form amides or ureas.

Examples in Drug Development Pipelines

While specific drug names containing this exact fragment may be proprietary, the 4-phenylpiperidine scaffold is a well-established motif in medicinal chemistry. It is present in a number of approved drugs and clinical candidates targeting a range of conditions, from central nervous system disorders to cancer. The ability to readily modify both the piperidine nitrogen and the phenyl ring makes this compound a valuable starting point for generating libraries of compounds for high-throughput screening.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of this compound before its use in further synthetic steps. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the tert-butyl group (a singlet at ~1.5 ppm), the protons of the piperidine ring (a series of multiplets in the aliphatic region), and the aromatic protons of the phenyl ring (in the range of 7.0-7.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the Boc group (~153 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the carbons of the piperidine and phenyl rings.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight of the compound. The expected [M+H]⁺ ion would be observed at an m/z corresponding to the molecular weight plus the mass of a proton.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the carbamate (~3300 cm⁻¹), the C=O stretch of the carbamate (~1700 cm⁻¹), and the C-H stretches of the aliphatic and aromatic groups.

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for assessing the purity of the compound. A reversed-phase column with a mobile phase gradient of water and acetonitrile (often with a small amount of an additive like formic acid or TFA) is typically used. The purity is determined by the area percentage of the main peak in the chromatogram.

-

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of reactions and for preliminary purity checks. The compound is spotted on a silica gel plate and developed in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The spot is visualized under UV light or by staining.

Conclusion and Future Outlook

This compound is a strategically designed chemical building block with significant utility in the fields of organic synthesis and medicinal chemistry. Its bifunctional nature, coupled with the well-established chemistry of the Boc protecting group and the piperidine scaffold, makes it an invaluable tool for the construction of complex molecular targets. As the demand for novel therapeutics continues to grow, the importance of such versatile intermediates in accelerating the drug discovery process is poised to increase. A thorough understanding of its synthesis, properties, and applications, as outlined in this guide, will empower researchers to fully leverage its potential in their scientific pursuits.

References

-

PubChem. tert-butyl N-(4-piperidin-4-ylphenyl)carbamate. National Center for Biotechnology Information. [Link]

Sources

A-Z Guide to the Synthesis of tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate: A Medicinal Chemistry Keystone

Abstract

tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate is a crucial bifunctional building block in modern drug discovery, integrating a protected aniline moiety with a piperidine scaffold. This structure is prevalent in a multitude of pharmacologically active agents, making its efficient and scalable synthesis a topic of significant interest for researchers in medicinal chemistry and process development. This technical guide provides an in-depth analysis of a robust and widely adopted synthetic pathway. We will explore the strategic retrosynthetic logic, detail the multi-step forward synthesis from common starting materials, provide field-tested experimental protocols, and discuss the critical analytical techniques for structural verification and purity assessment. The causality behind experimental choices, from reagent selection to reaction conditions, is elucidated to provide a comprehensive understanding for both bench-level scientists and project leaders.

Introduction and Strategic Importance

The title compound, this compound, possesses two key functionalities that make it a versatile intermediate. The piperidine ring is a privileged scaffold in medicinal chemistry, known for improving pharmacokinetic properties such as solubility and metabolic stability. The tert-butoxycarbonyl (Boc)-protected aniline provides a masked nucleophile, which can be deprotected under specific acidic conditions to reveal a primary amine. This amine serves as a handle for subsequent elaboration, allowing for the construction of amides, ureas, sulfonamides, and other functional groups common in bioactive molecules.

The strategic placement of these two groups creates a molecule primed for late-stage functionalization, enabling the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies. Its synthesis, therefore, requires a reliable and high-yielding route.

Retrosynthetic Analysis and Pathway Design

A logical retrosynthetic analysis of the target molecule reveals the most straightforward and industrially viable approach. The synthesis hinges on two key transformations: the formation of the carbamate and the construction of the aryl-piperidine bond.

Caption: Retrosynthetic analysis of the target compound.

The most efficient disconnection is at the carbamate N-C bond. This points to 4-(4-aminophenyl)piperidine as the immediate key precursor. This simplifies the final step to a standard and high-yielding Boc-protection reaction.

The core challenge then becomes the synthesis of 4-(4-aminophenyl)piperidine. A robust pathway for this intermediate involves a three-step sequence starting from commercially available 4-phenylpyridine:

-

Nitration: Regioselective nitration of 4-phenylpyridine to introduce a nitro group at the para-position of the phenyl ring.

-

Nitro Reduction: Reduction of the nitro group to a primary amine.

-

Pyridine Hydrogenation: Full saturation of the pyridine ring to yield the desired piperidine.

This multi-step approach is logical, scalable, and relies on well-established chemical transformations.

The Forward Synthesis: A Step-by-Step Elucidation

The chosen forward synthesis pathway is designed for efficiency and reliability, minimizing complex purifications where possible.

Caption: The four-step forward synthesis pathway.

Step 1: Synthesis of 4-(4-Nitrophenyl)pyridine

The initial step involves the electrophilic nitration of 4-phenylpyridine. The pyridine ring is electron-deficient and deactivating, while the phenyl ring is activating. Therefore, nitration occurs selectively on the phenyl ring. The directing effect of the pyridyl substituent favors para-substitution, leading to the desired product.

-

Rationale: A mixture of concentrated sulfuric and nitric acid is the classic and most effective reagent for this transformation. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Step 2: Synthesis of 4-(4-Aminophenyl)pyridine

The reduction of the aromatic nitro group to an amine is a fundamental transformation. While various methods exist (e.g., catalytic hydrogenation), reduction using tin(II) chloride in acidic media is particularly effective and tolerant of the pyridine ring, which can sometimes be hydrogenated under catalytic conditions.

-

Rationale: Stannous chloride (SnCl₂) is a robust and inexpensive reducing agent for nitroarenes. The reaction is typically carried out in concentrated hydrochloric acid, which acts as a proton source and helps to dissolve the tin salts. The reaction proceeds via a series of single-electron transfers from Sn(II) to the nitro group.

Step 3: Synthesis of 4-(4-Aminophenyl)piperidine

This step involves the complete saturation of the pyridine ring. Catalytic hydrogenation is the method of choice. The selection of the catalyst and solvent is critical to ensure complete reduction of the pyridine without affecting the aniline moiety or the phenyl ring.

-

Rationale: Platinum(IV) oxide (PtO₂, Adams' catalyst) is a highly effective catalyst for the hydrogenation of aromatic rings, including pyridine.[1] Performing the reaction in an acidic solvent like acetic acid is crucial. The acid protonates the pyridine nitrogen, activating the ring towards reduction and preventing catalyst poisoning by the basic nitrogen atom.

Step 4: Synthesis of this compound

The final step is the protection of the primary aniline nitrogen with a Boc group. This is a straightforward nucleophilic attack of the amine on di-tert-butyl dicarbonate ((Boc)₂O).

-

Rationale: (Boc)₂O is the standard reagent for introducing the Boc protecting group.[2] The reaction is typically run in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to neutralize the acidic co-product (tert-butanol and CO₂) and facilitate the reaction.[2]

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 4.1: Synthesis of 4-(4-Nitrophenyl)pyridine

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |

| 4-Phenylpyridine | 155.19 | 10.0 g | 64.4 | 1.0 |

| Conc. H₂SO₄ (98%) | 98.08 | 40 mL | - | - |

| Conc. HNO₃ (70%) | 63.01 | 10 mL | - | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add concentrated sulfuric acid (40 mL) and cool the flask to 0 °C in an ice-water bath.

-

Slowly add 4-phenylpyridine (10.0 g, 64.4 mmol) in portions, ensuring the temperature remains below 10 °C.

-

Once the addition is complete, add concentrated nitric acid (10 mL) dropwise via a dropping funnel over 30 minutes, maintaining the internal temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

-

Carefully pour the reaction mixture onto crushed ice (approx. 400 g) with vigorous stirring.

-

Neutralize the resulting slurry by the slow addition of concentrated ammonium hydroxide until the pH is ~8.

-

The resulting yellow precipitate is collected by vacuum filtration, washed thoroughly with cold water (3 x 100 mL), and dried under vacuum to afford 4-(4-nitrophenyl)pyridine as a yellow solid.

-

Expected Yield: 10.5 g (81%)

-

Characterization: ¹H NMR, LC-MS

-

Protocol 4.2: Synthesis of 4-(4-Aminophenyl)pyridine[1]

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |

| 4-(4-Nitrophenyl)pyridine | 200.19 | 10.0 g | 50.0 | 1.0 |

| SnCl₂·2H₂O | 225.63 | 56.4 g | 250.0 | 5.0 |

| Conc. HCl (37%) | 36.46 | 100 mL | - | - |

Procedure:

-

In a 500 mL round-bottom flask, suspend 4-(4-nitrophenyl)pyridine (10.0 g, 50.0 mmol) in concentrated hydrochloric acid (100 mL).

-

To the stirred suspension, add tin(II) chloride dihydrate (56.4 g, 250.0 mmol) portion-wise. The reaction is exothermic; maintain the temperature below 60 °C with a water bath if necessary.

-

After the addition is complete, heat the mixture to 70 °C and stir for 3 hours.

-

Cool the reaction mixture to 0 °C and basify by slowly adding a 50% (w/v) aqueous solution of sodium hydroxide until the pH is >12. This will precipitate tin salts.

-

Extract the aqueous slurry with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-(4-aminophenyl)pyridine as an off-white solid.

-

Expected Yield: 7.6 g (89%)

-

Characterization: ¹H NMR, LC-MS

-

Protocol 4.3: Synthesis of 4-(4-Aminophenyl)piperidine

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |

| 4-(4-Aminophenyl)pyridine | 170.22 | 7.0 g | 41.1 | 1.0 |

| Platinum(IV) Oxide (PtO₂) | 227.08 | 0.70 g | 3.08 | 0.075 |

| Glacial Acetic Acid | 60.05 | 150 mL | - | - |

Procedure:

-

Charge a Parr hydrogenation vessel with 4-(4-aminophenyl)pyridine (7.0 g, 41.1 mmol), glacial acetic acid (150 mL), and platinum(IV) oxide (0.70 g).

-

Seal the vessel and purge it with nitrogen, then with hydrogen gas.

-

Pressurize the vessel to 50 psi with hydrogen and shake at room temperature for 24 hours.

-

Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

-

Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to remove the solvents.

-

Dissolve the residue in water (100 mL), basify to pH >12 with 10 M NaOH, and extract with dichloromethane (3 x 100 mL).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to afford 4-(4-aminophenyl)piperidine as a solid.

-

Expected Yield: 6.5 g (90%)

-

Characterization: ¹H NMR, LC-MS

-

Protocol 4.4: Synthesis of this compound

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |

| 4-(4-Aminophenyl)piperidine | 176.26 | 6.0 g | 34.0 | 1.0 |

| Di-tert-butyl dicarbonate | 218.25 | 8.15 g | 37.4 | 1.1 |

| Triethylamine (Et₃N) | 101.19 | 7.1 mL | 51.0 | 1.5 |

| Tetrahydrofuran (THF) | 72.11 | 100 mL | - | - |

Procedure:

-

Dissolve 4-(4-aminophenyl)piperidine (6.0 g, 34.0 mmol) in THF (100 mL) in a 250 mL round-bottom flask.

-

Add triethylamine (7.1 mL, 51.0 mmol) to the solution.

-

Add a solution of di-tert-butyl dicarbonate (8.15 g, 37.4 mmol) in THF (20 mL) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate (150 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography (silica gel, gradient elution with 0-10% methanol in dichloromethane) to yield This compound as a white solid.

-

Expected Yield: 8.2 g (87%)

-

Characterization: ¹H NMR, ¹³C NMR, HRMS

-

Analytical Characterization

Confirmation of the structure and purity of the final product and key intermediates is essential. The following techniques are standard:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, ensuring all expected protons and carbons are present with the correct chemical shifts, multiplicities, and integrations.

-

Mass Spectrometry (MS): Low-resolution (LC-MS) is used for reaction monitoring, while high-resolution mass spectrometry (HRMS) provides an accurate mass measurement to confirm the elemental composition of the final product.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically aiming for >95% purity for research applications.

Conclusion

The synthesis of this compound presented herein is a reliable, scalable, and well-documented pathway that proceeds in good to excellent yields across four steps. By understanding the rationale behind each transformation—from the regioselective nitration and robust nitro reduction to the critical catalytic hydrogenation and final Boc protection—researchers can confidently produce this valuable building block. The detailed protocols provide a field-tested guide for practical execution, enabling the efficient incorporation of this versatile scaffold into diverse drug discovery programs.

References

-

Ma, Y., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3529-3532. Available at: [Link]

- Busch, S., et al. (2004). Method for preparing 4-amino-4-phenylpiperidines. U.S. Patent No. US20040171837A1.

-

Li, J., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209-211. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available at: [Link]

- Method for synthesizing 1-boc-4-aminopiperidine. (2015). Chinese Patent No. CN104628627A.

-

Kim, D., et al. (2024). Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. Angewandte Chemie International Edition, 63(18), e202401388. Available at: [Link]

-

Hegedüs, L., et al. (2020). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. Catalysis Science & Technology, 10(15), 5076-5086. Available at: [Link]

-

Khan, I., et al. (2018). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Tropical Journal of Pharmaceutical Research, 17(8), 1589-1597. Available at: [Link]

-

Balasubramanian, C., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 163-176. Available at: [Link]

-

Barwinski, B., et al. (2017). Continuous-Flow Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine with Integrated Product Isolation Using a CO2 Switchable System. Organic Process Research & Development, 21(8), 1200-1206. Available at: [Link]

-

Synthesis method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine. (n.d.). Patsnap Eureka. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Experimental Procedure. Supporting Information. Available at: [Link]

- Synthesis of tertbutyl ester of (4-fluoro-3-pyperidin-4-yl-benzyl)-carbamic acid and its intermediate products. (2015). Russian Patent No. RU2543483C2.

- A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine. (2022). Chinese Patent No. CN114516849A.

- Rylander, P. N., & Himelstein, N. (1968). Catalytic hydrogenation of 3-and 4-hydroxy pyridines. U.S. Patent No. US3408354A.

-

Vicente, M. G. H., et al. (2004). Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. Tetrahedron, 60(16), 3625-3633. Available at: [Link]

-

Pittelkow, M., et al. (2004). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synlett, 2004(13), 2195-2202. Available at: [Link]

- Preparation method of 4-nitrophenyl sodium phosphate. (2012). Chinese Patent No. CN102268035B.

Sources

Spectroscopic Characterization of tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document elucidates the structural features of the molecule through detailed analysis of Mass Spectrometry, ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy. The interpretation of this data is grounded in fundamental principles and supported by comparative data from analogous structures.

Introduction

This compound is a bifunctional molecule incorporating a Boc-protected aniline moiety and a piperidine ring. This structural arrangement makes it a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other targeted therapeutics. Accurate characterization of this intermediate is critical to ensure the identity, purity, and quality of downstream active pharmaceutical ingredients (APIs). This guide provides a detailed spectroscopic roadmap for the unambiguous identification of this compound.

The molecular structure of this compound is presented below:

Figure 1: Molecular Structure of this compound.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a fundamental technique for determining the elemental composition of a molecule. For this compound, with a molecular formula of C₁₆H₂₄N₂O₂, the expected monoisotopic mass is 276.1838 Da.[1]

Experimental Protocol:

A sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via electrospray ionization (ESI). The instrument is operated in positive ion mode to observe protonated molecules and other adducts.

| Adduct | Predicted m/z |

| [M+H]⁺ | 277.1911 |

| [M+Na]⁺ | 299.1730 |

| [M+K]⁺ | 315.1469 |

| [M+NH₄]⁺ | 294.2176 |

| Table 1: Predicted m/z values for common adducts of this compound.[1] |

Fragmentation Analysis:

Under collision-induced dissociation (CID), the [M+H]⁺ ion is expected to fragment in a predictable manner. A primary fragmentation pathway involves the loss of the tert-butyl group as isobutylene (56 Da), a characteristic fragmentation for Boc-protected amines. Another significant fragmentation would be the cleavage of the piperidine ring.

Figure 2: A plausible fragmentation pathway for [M+H]⁺ of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals for the aromatic, piperidine, and tert-butyl protons.

Experimental Protocol:

A sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Boc (-C(CH₃)₃) | ~1.51 | Singlet (s) | 9H |

| Piperidine (Hax) | ~1.60 - 1.75 | Multiplet (m) | 2H |

| Piperidine (Heq) | ~1.80 - 1.95 | Multiplet (m) | 2H |

| Piperidine CH | ~2.60 - 2.75 | Multiplet (m) | 1H |

| Piperidine CH₂ (ax) | ~2.80 - 2.95 | Multiplet (m) | 2H |

| Piperidine CH₂ (eq) | ~3.15 - 3.30 | Multiplet (m) | 2H |

| NH (Boc) | ~6.50 | Singlet (s) | 1H |

| Aromatic (Ar-H) | ~7.10 - 7.20 | Doublet (d) | 2H |

| Aromatic (Ar-H) | ~7.25 - 7.35 | Doublet (d) | 2H |

| NH (Piperidine) | Variable (broad) | Singlet (s) | 1H |

| Table 2: Predicted ¹H NMR spectral data for this compound. |

Interpretation:

-

tert-Butyl Group: A sharp singlet integrating to nine protons is expected around 1.51 ppm, characteristic of the magnetically equivalent methyl protons of the Boc protecting group.

-

Piperidine Ring: The aliphatic protons of the piperidine ring will appear as a series of multiplets in the upfield region (1.60-3.30 ppm). The axial and equatorial protons on the same carbon are diastereotopic and will have different chemical shifts and show geminal and vicinal coupling. The proton at the C4 position, attached to the phenyl ring, will likely be a multiplet due to coupling with the adjacent methylene protons.

-

Aromatic Protons: The para-substituted benzene ring will give rise to a classic AA'BB' system, which often appears as two doublets. The protons ortho to the carbamate group are expected to be slightly downfield compared to those ortho to the piperidine ring due to the differing electronic effects of the substituents.

-

NH Protons: The carbamate NH proton typically appears as a singlet around 6.50 ppm. The piperidine NH proton signal is often broad and its chemical shift can vary depending on solvent, concentration, and temperature due to hydrogen bonding and exchange.

Figure 3: Labeled protons on the molecular structure for ¹H NMR assignment.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.

Experimental Protocol:

The sample is prepared as for ¹H NMR. The spectrum is typically acquired with proton decoupling to produce a spectrum of singlets, where each peak corresponds to a unique carbon atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Boc (-C (CH₃)₃) | ~28.3 |

| Piperidine C3, C5 | ~33.0 |

| Piperidine C4 | ~42.0 |

| Piperidine C2, C6 | ~45.0 |

| Boc (-C (CH₃)₃) | ~80.0 |

| Aromatic C2, C6 | ~118.0 |

| Aromatic C3, C5 | ~128.0 |

| Aromatic C1 | ~135.0 |

| Aromatic C4 | ~138.0 |

| Carbonyl (-C =O) | ~153.0 |

| Table 3: Predicted ¹³C NMR chemical shifts for this compound. |

Interpretation:

-

Aliphatic Carbons: The tert-butyl methyl carbons are expected around 28.3 ppm, and the quaternary carbon at approximately 80.0 ppm. The piperidine carbons will appear in the 30-50 ppm range.

-

Aromatic Carbons: The four distinct aromatic carbons will resonate between 118 and 140 ppm. The carbon attached to the nitrogen (C1) and the carbon attached to the piperidine (C4) will be the most deshielded among the aromatic carbons.

-

Carbonyl Carbon: The carbamate carbonyl carbon is expected to have the most downfield chemical shift, typically around 153.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol:

The spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate, or using an Attenuated Total Reflectance (ATR) accessory.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3350 - 3250 | N-H Stretch | Amine (piperidine) & Amide (carbamate) |

| 3100 - 3000 | C-H Stretch (sp²) | Aromatic |

| 2980 - 2850 | C-H Stretch (sp³) | Aliphatic (tert-butyl & piperidine) |

| ~1700 | C=O Stretch | Carbonyl (carbamate) |

| 1610 & 1510 | C=C Stretch | Aromatic Ring |

| ~1250 & ~1160 | C-O Stretch | Carbamate |

| Table 4: Predicted characteristic IR absorption bands for this compound. |

Interpretation:

-

N-H Stretching: A broad band in the region of 3350-3250 cm⁻¹ is expected, corresponding to the N-H stretching vibrations of both the piperidine and the carbamate groups.

-

C-H Stretching: Sharp peaks just below 3000 cm⁻¹ arise from the sp³ C-H bonds of the tert-butyl and piperidine moieties. Weaker bands above 3000 cm⁻¹ are due to the sp² C-H bonds of the aromatic ring.

-

Carbonyl Stretching: A strong, sharp absorption band around 1700 cm⁻¹ is a key diagnostic peak for the C=O group of the Boc-carbamate.

-

Aromatic Region: Absorptions around 1610 and 1510 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the benzene ring.

Conclusion

The collective analysis of Mass Spectrometry, ¹H NMR, ¹³C NMR, and IR spectroscopy provides a robust and orthogonal dataset for the comprehensive characterization of this compound. The predicted data presented in this guide, based on established spectroscopic principles and comparison with related structures, offers a reliable framework for the identification and purity assessment of this important synthetic intermediate. Researchers and drug development professionals can leverage this guide to ensure the quality and integrity of their materials, facilitating the advancement of their research and development programs.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

PubChem. (n.d.). tert-butyl N-piperidin-4-ylcarbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). Tert-butyl n-[4-(piperidin-4-yl)phenyl]carbamate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Purity Analysis of tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate

Introduction: The Critical Role of Purity in a Key Pharmaceutical Intermediate

Tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate is a vital building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its molecular structure, featuring a Boc-protected amine and a piperidine ring, makes it a versatile intermediate for introducing a piperidinylphenyl moiety into larger drug molecules. The purity of this intermediate is of paramount importance, as any impurities can be carried through subsequent synthetic steps, potentially leading to the formation of undesired and harmful related substances in the final drug product. This can compromise the safety, efficacy, and stability of the API.[1]

This technical guide provides a comprehensive framework for the purity analysis of this compound, drawing upon established analytical principles and regulatory expectations. We will delve into the rationale behind method selection, provide detailed experimental protocols, and discuss the interpretation of analytical data. Our approach is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, which provide a framework for the control of impurities in new drug substances.[2][3][4]

Regulatory Framework: Adherence to ICH Guidelines

The analysis and control of impurities in pharmaceutical development are governed by the ICH guidelines. Specifically, ICH Q3A(R2) provides thresholds for reporting, identifying, and qualifying impurities in new drug substances.[5] These thresholds are based on the maximum daily dose of the final drug product and dictate the level of analytical scrutiny required for each impurity. A thorough understanding of these guidelines is essential for any researcher or drug development professional working with pharmaceutical intermediates like this compound.

Visualizing the Analytical Workflow

The comprehensive purity assessment of this compound involves a multi-faceted analytical approach, as illustrated in the workflow diagram below.

Caption: A flowchart illustrating the key analytical techniques and stages in the purity analysis of this compound.

Potential Impurity Profile: A Proactive Approach

A robust purity analysis begins with a theoretical assessment of potential impurities that may arise during synthesis and storage. This allows for the development of targeted analytical methods capable of detecting and quantifying these specific compounds.

Process-Related Impurities

Process-related impurities are substances that are introduced or formed during the synthesis of this compound. These can include unreacted starting materials, intermediates, and by-products of side reactions. A common synthetic route to this intermediate involves the reaction of a piperidine derivative with a protected aminophenyl precursor.

-

Starting Materials: Incomplete reaction can lead to the presence of residual starting materials.

-

Intermediates: Depending on the synthetic pathway, various intermediates may persist in the final product if not completely consumed in subsequent steps.

-

By-products: Side reactions, such as over-alkylation or incomplete protection/deprotection, can generate structurally similar by-products.

Degradation Products

Degradation products can form during manufacturing or upon storage due to exposure to heat, light, moisture, or oxygen. The carbamate and piperidine moieties are susceptible to specific degradation pathways.

-

Hydrolysis: The tert-butoxycarbonyl (Boc) protecting group can be susceptible to hydrolysis under acidic conditions, leading to the formation of the corresponding free amine.

-

Oxidation: The piperidine ring, particularly the nitrogen atom, is prone to oxidation, which can result in the formation of N-oxides or ring-opened products.[6]

-

Thermal Degradation: Elevated temperatures can lead to the degradation of the carbamate group.[6]

Chromatographic Purity Assessment: The Cornerstone of Analysis

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity and impurity profile of non-volatile organic compounds like this compound.[7][8]

High-Performance Liquid Chromatography (HPLC-UV)

A well-developed reversed-phase HPLC method is essential for separating the main component from its potential impurities.

Experimental Protocol: HPLC-UV Method

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to ensure the ionization of basic compounds and improve peak shape. |

| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase chromatography. |

| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B | A gradient elution is necessary to separate impurities with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Detection | UV at 254 nm | The phenyl group provides UV absorbance. A photodiode array (PDA) detector is recommended for peak purity analysis. |

| Injection Volume | 10 µL | |

| Sample Preparation | Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 50:50 v/v) to a concentration of 1 mg/mL. | Ensures sample solubility and compatibility with the mobile phase. |

Gas Chromatography (GC-FID/MS) for Residual Solvents

Residual solvents are organic volatile chemicals used in the synthesis of drug substances.[1] Their presence is controlled according to ICH Q3C guidelines. Headspace gas chromatography is the preferred method for their analysis.

Experimental Protocol: GC-FID/MS Method

| Parameter | Recommended Condition | Rationale |

| Column | DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm | A polar column suitable for the separation of a wide range of common organic solvents. |

| Carrier Gas | Helium or Hydrogen | |

| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min | A temperature program to elute solvents with varying boiling points. |

| Injector Temperature | 250 °C | Ensures complete volatilization of the sample. |

| Detector | Flame Ionization Detector (FID) and Mass Spectrometer (MS) | FID for quantification and MS for identification of solvents. |

| Headspace Sampler | Vial Equilibration Temperature: 80 °C; Equilibration Time: 15 min | To drive volatile solvents into the headspace for injection. |

| Sample Preparation | Accurately weigh about 100 mg of the sample into a headspace vial and dissolve in a suitable high-boiling solvent like DMSO or DMF. |

Spectroscopic Analysis for Structural Confirmation

While chromatography separates the components of a mixture, spectroscopic techniques are indispensable for confirming the structure of the main compound and identifying unknown impurities.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules.[11]

-

¹H NMR: Provides information on the number and chemical environment of protons, allowing for the confirmation of the overall structure and the detection of impurities, even at low levels.

-

¹³C NMR: Complements ¹H NMR by providing information on the carbon skeleton of the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms, which is essential for the definitive identification of unknown impurities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. When coupled with HPLC (LC-MS), it is a highly sensitive and specific technique for identifying impurities.[1][7]

-

Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules like this compound.

-

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the parent ion and its fragments, greatly aiding in the identification of unknown impurities.

Thermal Analysis: Assessing Solid-State Properties

Thermal analysis techniques provide valuable information about the physical properties of the material, such as its melting point, thermal stability, and the presence of solvates or hydrates.[7][9][10][11][12]

-

Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and purity of a crystalline solid. A sharp melting endotherm is indicative of a highly pure compound.

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. TGA is useful for determining the presence of residual solvents or water (hydrates) and assessing the thermal stability of the compound.[11][12]

Chiral Purity Analysis

If the synthesis of this compound involves chiral starting materials or reagents, or if there is a possibility of racemization, an assessment of chiral purity is necessary.

-

Chiral HPLC: This is the most common technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[2][12] For compounds lacking a strong UV chromophore, pre-column derivatization with a UV-active agent may be required.[2]

-

Chiral Supercritical Fluid Chromatography (SFC): A faster and more environmentally friendly alternative to chiral HPLC for enantiomeric separations.[2]

Logical Framework for Impurity Identification

The identification of an unknown impurity follows a logical progression, integrating data from multiple analytical techniques.

Caption: A diagram illustrating the systematic approach to identifying and structurally elucidating an unknown impurity.

Conclusion

The purity analysis of this compound is a multi-faceted process that requires a combination of chromatographic, spectroscopic, and thermal analysis techniques. A thorough understanding of potential process-related impurities and degradation products is crucial for developing robust and specific analytical methods. By adhering to the principles outlined in this guide and the relevant ICH guidelines, researchers, scientists, and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby contributing to the development of safe and effective medicines.

References

- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.

- BenchChem. (2025). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.

- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Chiral Piperidine Intermediates.

- BenchChem. (2025). Degradation pathways of 1-Piperidinepentanoic acid and prevention.

- CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques.

- European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.

- IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.

- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.

- National Center for Biotechnology Information. (n.d.). Recent trends in the impurity profile of pharmaceuticals.

- U.S. Food and Drug Administration. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from U.S.

- Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.

- Vertex AI Search. (n.d.). Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences.

- Vertex AI Search. (n.d.). Thermal Analysis of Pharmaceuticals Handbook.

- Vertex AI Search. (n.d.). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.

- Vertex AI Search. (n.d.). Thermal Analysis of Pharmaceuticals | Henven.

Sources

- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ijprajournal.com [ijprajournal.com]

- 8. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 10. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. veeprho.com [veeprho.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Core: A Technical Guide to tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate Derivatives in Modern Drug Discovery

This guide provides an in-depth exploration of tert-butyl (4-(piperidin-4-yl)phenyl)carbamate, a pivotal scaffold in medicinal chemistry. We will dissect its synthesis, explore diverse derivatization strategies, and examine the pharmacological significance of its analogues, offering a technical narrative grounded in field-proven insights for researchers, scientists, and drug development professionals.

Foundational Principles: The 'Privileged' Nature of the Scaffold

The title compound, this compound, merges two critical pharmacophoric elements: the phenylpiperidine motif and the tert-butyloxycarbonyl (Boc) protecting group . The phenylpiperidine core is a classic "privileged scaffold," a structural framework that can interact with a wide range of biological targets.[1] Its three-dimensional structure allows for precise spatial orientation of substituents, which is crucial for specific receptor or enzyme binding. Derivatives of this core are found in therapeutics targeting the central nervous system (CNS), cancer, and inflammatory diseases.[1][2]

The Boc group serves a strategic role in synthesis. As a robust yet readily cleavable protecting group for the aniline nitrogen, it allows for selective functionalization at other sites on the molecule, primarily the piperidine nitrogen.[2] This strategic protection is fundamental to constructing complex molecular architectures in a controlled, stepwise manner.

Synthesis of the Core Scaffold: A Validated Approach

The synthesis of the core intermediate, this compound, is a critical first step for any derivatization campaign. A common and effective strategy involves the reduction of a pyridine precursor, which can be synthesized via a Suzuki-Miyaura cross-coupling reaction.

A representative synthetic pathway, adapted from methodologies for closely related structures, is outlined below.[3]

Experimental Protocol: Synthesis of this compound

Step 1: Suzuki-Miyaura Coupling

-

To a solution of 4-bromopyridine hydrochloride (1.0 eq) and (4-((tert-butoxycarbonyl)amino)phenyl)boronic acid (1.1 eq) in a 2:1 mixture of toluene and ethanol, add a 2M aqueous solution of sodium carbonate (3.0 eq).

-

De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction vessel.

-

Heat the mixture to reflux (approx. 80-90 °C) and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield tert-butyl (4-(pyridin-4-yl)phenyl)carbamate.

Step 2: Catalytic Hydrogenation

-

Dissolve the product from Step 1 (1.0 eq) in glacial acetic acid or methanol in a high-pressure hydrogenation vessel.

-

Add 10% Palladium on carbon (Pd/C) (5-10% w/w) to the solution.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir at room temperature or slightly elevated temperature (35-50 °C) for 16-24 hours.[4]

-

Monitor the reaction for the disappearance of the starting material.

-

Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with dichloromethane or ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the title compound, this compound.

Quality Control and Characterization

The identity and purity of the synthesized core scaffold must be rigorously confirmed. Standard analytical techniques include:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the successful reduction of the pyridine ring.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[5]

Exploration of Derivatives: Strategic Functionalization

The true utility of the core scaffold lies in its versatility for creating diverse libraries of compounds. The primary site for derivatization is the secondary amine of the piperidine ring.

Caption: Derivatization strategies for the core scaffold.

N-Alkylation via Reductive Amination

This robust method introduces a wide variety of alkyl and benzyl groups to the piperidine nitrogen, enabling fine-tuning of properties like lipophilicity, basicity, and target engagement.[6]

Experimental Protocol: General N-Alkylation

-

Dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE).

-

Add the desired aldehyde or ketone (1.1-1.2 eq) and stir at room temperature for 30-60 minutes.

-

Add a reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise.

-

Stir the reaction at room temperature for 12-24 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, extract the aqueous layer with DCM, and combine the organic fractions.

-

Wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the N-alkylated derivative by column chromatography.

N-Acylation for Amide Analogues

Formation of an amide bond at the piperidine nitrogen is a common strategy, particularly in the development of enzyme inhibitors.[7]

Experimental Protocol: General N-Acylation

-

To a solution of this compound (1.0 eq) and a suitable base (e.g., triethylamine or DIPEA, 2.0 eq) in anhydrous DCM, add the desired acyl chloride (1.1 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Alternatively, for carboxylic acids, dissolve the acid (1.1 eq), the core scaffold (1.0 eq), a coupling agent like HATU or EDCI (1.2 eq), and a base like DIPEA (2.0 eq) in anhydrous DMF or DCM. Stir at room temperature for 12-24 hours.

-

Upon completion, dilute with DCM and wash with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer, concentrate, and purify by chromatography.

Pharmacological Applications and Structure-Activity Relationships (SAR)

Derivatives of this scaffold have shown significant promise across multiple therapeutic areas, most notably in neurodegenerative diseases and oncology.

Alzheimer's Disease: Multi-Target-Directed Ligands

Alzheimer's disease (AD) pathology is complex, involving amyloid-beta (Aβ) plaques, neurofibrillary tangles, and cholinergic deficits.[8] This has driven the development of multi-target-directed ligands (MTDLs). Derivatives of the tert-butyl (4-piperidin-4-yl)phenyl)carbamate scaffold are well-suited for this approach.

A key example is the derivative tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate (M4) , which was designed as a dual inhibitor of β-secretase 1 (BACE1) and acetylcholinesterase (AChE), two key enzymes in AD pathology.[8][9]

| Compound/Derivative Class | Target(s) | Bioactivity | Reference |

| M4 Analogues | BACE1 | IC₅₀ = 15.4 nM | [2][8] |

| AChE | Kᵢ = 0.17 µM | [2][8] | |

| Aβ Aggregation | 85% inhibition @ 100 µM | [9] | |

| N-Alkylpiperidine Carbamates | AChE | IC₅₀ = 2.25 - 7.31 µM | [10] |

| Butyrylcholinesterase (BChE) | IC₅₀ = 0.06 - 0.81 µM | [10] | |

| Monoamine Oxidase B (MAO-B) | IC₅₀ = 0.18 - 26.1 µM | [10] |

These results highlight a crucial SAR insight: the N-substituent on the piperidine ring is a key determinant of activity and selectivity against cholinesterases and monoamine oxidases. For instance, N-propargyl groups often confer potent and irreversible MAO-B inhibition, while N-benzyl groups can lead to reversible inhibition of multiple targets.[10]

Caption: Inhibition of key Alzheimer's disease pathways.

Dopamine Receptor Modulation for CNS Disorders

The phenylpiperidine core is a well-established pharmacophore for dopamine receptor ligands. By modifying the N-substituent and the phenyl ring, derivatives can be tailored to act as antagonists or partial agonists at specific dopamine receptor subtypes, such as D3 and D4.[11][12] Such modulators are under investigation for treating substance abuse and neuropsychiatric disorders.[11]

SAR studies in this area have shown that:

-

The nature of the linker between the piperidine and a terminal aryl group is critical for affinity and selectivity.[13]

-

Carbamate and amide linkers often provide key hydrogen bonding interactions within the receptor binding pocket.[14]

-

Modifications can significantly alter lipophilicity, impacting pharmacokinetic properties like blood-brain barrier penetration.[11]

Oncology: Targeting Kinase Signaling

The piperidine moiety is prevalent in many small-molecule kinase inhibitors.[15] While direct examples for the title compound are still emerging, related structures are used as intermediates in the synthesis of inhibitors for targets like Bruton's tyrosine kinase (BTK), a key component in B cell malignancies.[16][17] The general strategy involves using the piperidine nitrogen to attach a complex, pharmacophoric group that interacts with the kinase active site.

Conclusion and Future Outlook

The this compound scaffold is a synthetically tractable and highly versatile core for modern drug discovery. Its "privileged" nature allows for the rapid generation of diverse chemical libraries with a high potential for biological activity. The primary avenues for derivatization at the piperidine nitrogen have yielded potent modulators for complex multifactorial diseases like Alzheimer's. Future exploration will likely focus on more intricate modifications, including functionalization of the phenyl ring via cross-coupling reactions and the use of the deprotected aniline for further elaboration. As our understanding of disease biology deepens, this scaffold will undoubtedly continue to serve as a foundational element in the design of next-generation therapeutics.

References

-